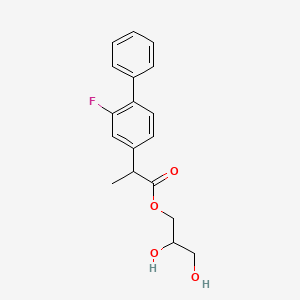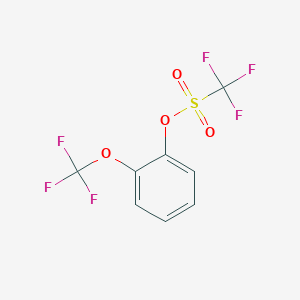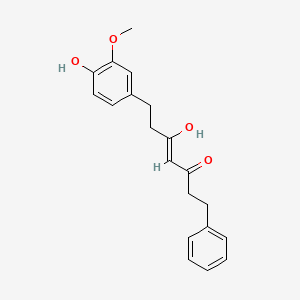
5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one is a diarylheptanoid, a class of organic compounds characterized by two aromatic rings connected by a heptane chain. This compound is known for its presence in various plants and its potential biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one typically involves the condensation of appropriate aromatic aldehydes with heptanone derivatives. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation reaction .
Industrial Production Methods
The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial synthesis .
化学反応の分析
Types of Reactions
5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃)
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds
科学的研究の応用
5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one has several scientific research applications:
Chemistry: Used as a model compound for studying diarylheptanoid chemistry and reactivity.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
作用機序
The mechanism of action of 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one involves its interaction with various molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). This inhibition is achieved through the suppression of key enzymes involved in these pathways .
類似化合物との比較
Similar Compounds
Curcumin: Another diarylheptanoid with similar anti-inflammatory and antioxidant properties.
Gingerol: Found in ginger, shares structural similarities and biological activities.
Diarylheptanoids from Alpinia officinarum: Exhibit similar antiviral and anti-inflammatory activities .
Uniqueness
5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one is unique due to its specific substitution pattern on the aromatic rings and the heptane chain, which may confer distinct biological activities and reactivity compared to other diarylheptanoids .
特性
分子式 |
C20H22O4 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
(Z)-5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one |
InChI |
InChI=1S/C20H22O4/c1-24-20-13-16(9-12-19(20)23)8-11-18(22)14-17(21)10-7-15-5-3-2-4-6-15/h2-6,9,12-14,22-23H,7-8,10-11H2,1H3/b18-14- |
InChIキー |
OVFDCBYFUJKJCF-JXAWBTAJSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)CC/C(=C/C(=O)CCC2=CC=CC=C2)/O)O |
正規SMILES |
COC1=C(C=CC(=C1)CCC(=CC(=O)CCC2=CC=CC=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5R)-2-Acetate-4,6,6-trimethyl-bicyclo[3.1.1]hept-3-en-2-ol (Mixture of Isomers)](/img/structure/B13444576.png)

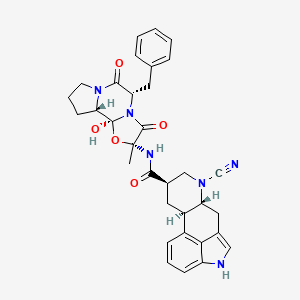
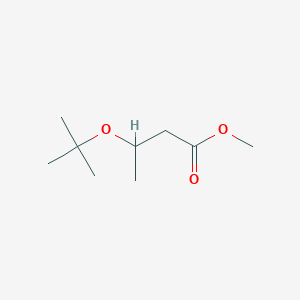
![(S)-1-Acetoxyethyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B13444584.png)

![3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-hydroxy-1-methyl-1H-Pyrazole-4-carboxamide](/img/structure/B13444596.png)

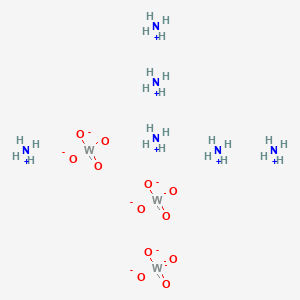
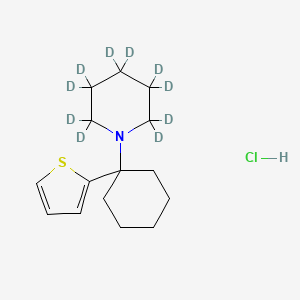
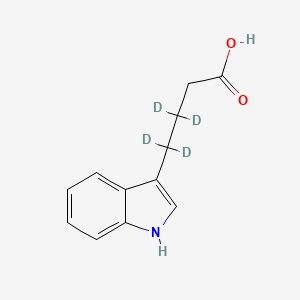
![3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13444653.png)
